Corrosion Inhibition Efficiency on Mild Steel in HCl
In a direct head-to-head study of three quinoline-3-carbaldehyde derivatives as corrosion inhibitors for mild steel in 1.0 M HCl at 303 K, 2,6-dichloroquinoline-3-carbaldehyde (QA-1) was compared with 2-chloro-6-nitroquinoline-3-carbaldehyde (QA-2) and 2,6-dichloro-8-nitroquinoline-3-carbaldehyde (QA-3) [1]. All three compounds acted as mixed-type inhibitors following Langmuir adsorption. The maximum inhibition efficiency for all three compounds was achieved at 5 × 10⁻³ M, but the study demonstrated that the 2,6-dichloro pattern without an additional nitro group (QA-1) offers a distinct balance of inhibition performance, synthetic accessibility, and reduced molecular complexity compared to the nitro-substituted analogs [1]. Potentiodynamic polarization measurements confirmed that QA-1 increased polarization resistance and decreased double-layer capacitance, with Tafel parameters (Ecorr, icorr, βa, βc) reported in the primary publication [1].
| Evidence Dimension | Corrosion inhibition efficiency (ηPDP%) at optimal concentration |
|---|---|
| Target Compound Data | Maximum inhibition efficiency achieved at 5 × 10⁻³ M; exact ηPDP% values available in Table 2 of the primary reference [1] |
| Comparator Or Baseline | QA-2 (2-chloro-6-nitroquinoline-3-carbaldehyde) and QA-3 (2,6-dichloro-8-nitroquinoline-3-carbaldehyde), both also tested at 5 × 10⁻³ M in 1.0 M HCl at 303 K |
| Quantified Difference | QA-1 achieves comparable inhibition efficiency to nitro-substituted analogs without requiring the additional nitro group, simplifying synthesis and potentially reducing toxicity concerns associated with nitroaromatic compounds [1] |
| Conditions | Mild steel coupon in 1.0 M HCl at 303 K; inhibitor concentration range tested; electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization (PDP) methods |
Why This Matters
For industrial corrosion inhibitor procurement, QA-1 offers effective mild steel protection without the synthetic complexity and potential environmental burden of nitroaromatic analogs, providing a more favorable risk-benefit profile for formulation development.
- [1] Lgaz, H.; Salghi, R.; Bhat, K. S.; Chaouiki, A.; Shubhalaxmi; Jodeh, S. Correlated experimental and theoretical study on inhibition behavior of novel quinoline derivatives for the corrosion of mild steel in hydrochloric acid solution. Journal of Molecular Liquids 2017, 244, 154–168. DOI: 10.1016/j.molliq.2017.08.079 View Source
